CXCR2 antagonist 3e
Description
Overview of Chemokine Receptor CXCR2 in Physiological and Pathophysiological Contexts
CXCR2 is a G protein-coupled receptor that is activated by several chemokines, specifically those containing the ELR motif (glutamic acid-leucine-arginine), such as CXCL1 through CXCL8. patsnap.com This receptor is predominantly found on the surface of various immune cells, most notably neutrophils, but also on endothelial cells, epithelial cells, and certain tumor cells. patsnap.comamegroups.cn Its activation triggers a cascade of intracellular signaling pathways that are crucial for a variety of cellular functions. patsnap.com
Under normal physiological conditions, CXCR2 plays a critical role in the directed migration of leukocytes, a process known as chemotaxis. ahajournals.org It is particularly essential for the recruitment of neutrophils from the bloodstream to sites of infection or tissue injury. frontiersin.org This process is a fundamental component of the innate immune response, enabling the body to combat pathogens and initiate tissue repair. frontiersin.org Furthermore, CXCR2 is involved in regulating neutrophil homeostasis, influencing their release from the bone marrow. frontiersin.org The receptor's signaling, in conjunction with other chemokine receptors like CXCR4, maintains a balance of neutrophil levels in circulation and in the bone marrow. frontiersin.org
While crucial for acute inflammatory responses, dysregulated or sustained activation of CXCR2 is implicated in the pathogenesis of numerous chronic inflammatory diseases. patsnap.com In conditions such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis, excessive CXCR2 signaling leads to a persistent influx of neutrophils into tissues, contributing to tissue damage and disease progression. patsnap.com Studies have also linked CXCR2 to neuroinflammation, where it may contribute to neuronal damage in neurodegenerative diseases by facilitating the infiltration of inflammatory cells into the central nervous system. patsnap.comnih.gov In the context of acute injuries like myocardial infarction, CXCR2 antagonists are being investigated for their potential to reduce neutrophil-mediated tissue damage during reperfusion. patsnap.com
The role of CXCR2 in cancer is multifaceted and significant. amegroups.org The receptor and its ligands are known to foster a tumor microenvironment that supports tumor cell survival, growth, and the formation of new blood vessels (angiogenesis). patsnap.comamegroups.org A key mechanism is the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the tumor, which suppress the body's anti-tumor immune response. patsnap.compatsnap.com
CXCR2 expression has been associated with a poor prognosis in several cancers, including lung, breast, prostate, and colorectal cancer. amegroups.cnamegroups.org In breast cancer, for instance, higher CXCR2 expression is linked to malignant tissues and promotes cancer cell invasion and metastasis, including to the bone. amegroups.cnamegroups.org In lung cancer, CXCR2 inhibition has been shown to suppress neutrophilic inflammation and reduce tumor progression in preclinical models. amegroups.org Furthermore, the CXCR2 axis can contribute to chemoresistance, where cancer cells become less susceptible to the effects of chemotherapy drugs. mdpi.com
CXCR2 Involvement in Inflammatory Processes
Significance of CXCR2 as a Therapeutic Target in Preclinical Studies
The integral role of CXCR2 in inflammation and cancer has established it as a promising therapeutic target. Preclinical studies involving CXCR2 antagonists have consistently demonstrated positive outcomes across various disease models. In animal models of inflammatory diseases, blocking CXCR2 has led to reduced neutrophil infiltration and diminished inflammatory responses. patsnap.com For example, in models of bleomycin-induced pulmonary fibrosis, a CXCR2 antagonist was shown to reduce neutrophil migration, decrease fibrogenic cytokines, and ameliorate lung pathology. atsjournals.org
In the realm of oncology, preclinical data indicates that CXCR2 antagonists can significantly reduce tumor volume, decrease angiogenesis, and enhance the efficacy of chemotherapy and immunotherapy. patsnap.comaacrjournals.org By inhibiting CXCR2, these agents can alter the tumor microenvironment, making it less immunosuppressive and more responsive to treatment. patsnap.com For instance, combining CXCR2 inhibition with anti-PD-1 immunotherapy has shown synergistic effects in reducing tumor growth and metastasis in preclinical models. patsnap.com
Introduction of CXCR2 Antagonist 3e within the Landscape of Small Molecule CXCR2 Inhibitors
The development of small molecule inhibitors targeting CXCR2 has been an active area of research. These antagonists typically work by binding to the receptor and preventing its activation by its natural chemokine ligands. patsnap.com This inhibition can occur through various mechanisms, including competitive and allosteric antagonism. patsnap.comdelveinsight.com
A number of small molecule CXCR2 antagonists have been investigated in preclinical and clinical settings. These include compounds like Navarixin (B609427), Reparixin, and AZD5069, which have been evaluated for their therapeutic potential in inflammatory diseases and various cancers. patsnap.commdpi.com
Within this landscape, This compound has been identified as a novel and potent inhibitor of the CXCR2 receptor. glixxlabs.com Its chemical name is 6-(tert-Butyl)-2-((4-chloro-2-hydroxy-3-(isopropylsulfonyl)phenyl)amino)pyrimidin-4(1H)-one. medkoo.com The discovery and evaluation of compounds like this compound are part of the ongoing effort to develop more effective and targeted therapies for diseases driven by CXCR2-mediated pathways. nih.govresearchgate.net The synthesis and biological evaluation of various chemical scaffolds, such as benzothiazoles and triazolopyrimidinones, have contributed to the identification of potent CXCR2 inhibitors. nih.govacs.orgnih.gov
Interactive Data Tables
| Ligand | Primary Function | Associated Pathologies |
|---|---|---|
| CXCL1 (GRO-α) | Neutrophil chemotaxis, Angiogenesis | Inflammation, Cancer, Gastric Cancer aacrjournals.org |
| CXCL2 (GRO-β) | Neutrophil recruitment | Inflammation, Gastric Cancer aacrjournals.org |
| CXCL3 (GRO-γ) | Neutrophil recruitment | Inflammation ahajournals.org |
| CXCL5 | Neutrophil chemotaxis, Angiogenesis | Inflammation, Gastric Cancer aacrjournals.org |
| CXCL6 | Neutrophil activation | Inflammation aacrjournals.org |
| CXCL7 | Neutrophil activation | Inflammation aacrjournals.org |
| CXCL8 (IL-8) | Potent neutrophil chemoattractant and activator | Inflammation, ARDS, Cancer patsnap.comnih.gov |
| Disease Model | Key Findings | Reference Compound(s) |
|---|---|---|
| Colorectal Cancer | Inhibited proliferation and angiogenesis; enhanced chemosensitivity to oxaliplatin. aacrjournals.org | SCH-527123 aacrjournals.org |
| Triple-Negative Breast Cancer | Abrogated doxorubicin-mediated chemoresistance; enhanced efficacy of atezolizumab. nih.gov | AZD5069 nih.gov |
| Pancreatic Cancer | Augmented PD-1 inhibition. nih.gov | Not Specified nih.gov |
| Pulmonary Fibrosis (Bleomycin-induced) | Reduced neutrophil migration, fibrogenic cytokines, and collagen accumulation. atsjournals.org | DF2162 atsjournals.org |
| Neuroinflammation (LPS-induced) | Reduced neutrophil infiltration and endothelial activation. nih.gov | Genetic knockout nih.gov |
Properties
Molecular Formula |
C17H22ClN3O4S |
|---|---|
Molecular Weight |
399.89 |
IUPAC Name |
6-(tert-Butyl)-2-((4-chloro-2-hydroxy-3-(isopropylsulfonyl)phenyl)amino)pyrimidin-4(1H)-one |
InChI |
InChI=1S/C17H22ClN3O4S/c1-9(2)26(24,25)15-10(18)6-7-11(14(15)23)19-16-20-12(17(3,4)5)8-13(22)21-16/h6-9,23H,1-5H3,(H2,19,20,21,22) |
InChI Key |
RWAZVTQXGWHWFP-UHFFFAOYSA-N |
SMILES |
O=C1N=C(NC2=CC=C(Cl)C(S(=O)(C(C)C)=O)=C2O)NC(C(C)(C)C)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CXCR2 antagonist 3e |
Origin of Product |
United States |
Mechanistic Insights into Cxcr2 Antagonist 3e Action
Molecular and Cellular Mechanisms of CXCR2 Antagonist 3e-Mediated Inhibition
The binding of this compound to the intracellular allosteric site triggers a series of molecular events that culminate in the inhibition of receptor signaling. By binding to the IABS, the antagonist stabilizes an inactive conformation of the receptor. researchgate.net This allosteric modulation has a dual effect: it induces a negative cooperativity with the orthosteric agonist, thereby diminishing agonist binding and efficacy, and it sterically hinders the coupling of intracellular signaling partners like G proteins and β-arrestins. nih.govresearchgate.net This steric blockade is a direct consequence of the antagonist occupying a physical space that is essential for the conformational changes required for signal transducer binding and receptor activation. nih.govnih.gov
Unable to Generate Article on "this compound" Due to Lack of Specific Information
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is insufficient publicly available scientific data to generate a detailed article based on the provided outline. The searches did not identify a specific molecule with this designation in peer-reviewed journals, clinical trial databases, or other scientific resources.
For example, one study on novel CXCR2 antagonists identified a compound designated 1e as a promising candidate with good anti-metastatic activity. royalsocietypublishing.org Another paper referenced Figure 3e when presenting data on the inhibitory concentration of the CXCR2 antagonist RIST4721. mdpi.com These instances highlight the ambiguity of the term "3e" without further context.
While extensive information exists on the general mechanisms of CXCR2 antagonists and the specific actions of named compounds (such as SB225002, AZD5069, and Ladarixin), applying this information to a compound for which no specific data can be found would be inaccurate and speculative. The detailed outline provided requires specific findings on how "this compound" modulates various signaling pathways, including:
Disruption of ligand-induced receptor activation
Modulation of G-protein coupling
Inhibition of PI3K/Akt, PLC-β/Ca2+, MAPK/ERK1/2, and NF-κB pathways
Generating scientifically accurate content for these specific subsections is not possible without data directly pertaining to "this compound."
To proceed with this request, please provide the full title and citation of the scientific paper or the source that refers to "this compound." With the correct information, a detailed and accurate article can be composed according to the specified outline.
Downstream Signal Transduction Pathway Inhibition
β-arrestin Recruitment Inhibition
β-arrestins are crucial intracellular proteins involved in the desensitization, internalization, and signaling of GPCRs, including CXCR2. The recruitment of β-arrestin to the receptor is a key step that can terminate G protein-mediated signaling and initiate a separate wave of β-arrestin-dependent signaling. The ability of an antagonist to block this recruitment is a significant indicator of its efficacy in modulating the receptor's function.
Research has identified the 2-aminopyrimidin-4(1H)-one derivative, known as this compound, as a potent inhibitor of this process. nih.gov This compound was developed through the bioisosteric replacement of a urea (B33335) scaffold, leading to a novel class of CXCR2 antagonists. nih.gov
In a specific assay measuring the inhibition of β-arrestin recruitment to CXCR2, antagonist 3e demonstrated significant potency. nih.gov The inhibitory activity is quantified by the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | Assay Type | Potency (pIC50) | Reference |
|---|---|---|---|
| This compound | CXCR2-β-arrestin | 8.2 | nih.gov |
This potent inhibition of β-arrestin recruitment by this compound underscores its efficacy in blocking a critical pathway in CXCR2 signaling, thereby preventing the downstream events that contribute to the inflammatory cascade.
Effects on Adenylyl Cyclase Activity
The CXCR2 receptor is coupled to inhibitory G proteins, specifically of the Gαi subunit. nih.gov Upon activation by its natural chemokine ligands, such as CXCL8, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Consequently, the activation of CXCR2 typically leads to a decrease in intracellular cAMP levels.
While the general mechanism of CXCR2 signaling involves the inhibition of adenylyl cyclase, specific experimental data detailing the direct effect of this compound on this particular pathway were not available in the reviewed scientific literature. Therefore, a quantitative measure of its potency in modulating adenylyl cyclase activity cannot be provided at this time. It is, however, reasonable to infer that as a CXCR2 antagonist, compound 3e would block the ligand-induced, Gαi-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels. Further studies are required to quantify this specific effect.
Preclinical Pharmacological Activity of Cxcr2 Antagonist 3e
In Vitro Efficacy Studies of CXCR2 Antagonist 3e
Inhibition of Neutrophil Chemotaxis and Migration in Cell-Based Assays
The chemokine receptor CXCR2 is pivotal for the recruitment of neutrophils to sites of inflammation. researchgate.net Antagonists of CXCR2 have demonstrated the ability to block the chemotactic signals mediated by ligands such as IL-8. patsnap.com
"this compound" (Repertaxin) has been identified as a potent inhibitor of polymorphonuclear cell (PMN) recruitment. pnas.org It functions as a noncompetitive allosteric blocker of both CXCR1 and CXCR2 receptors. pnas.org This unique mechanism of action involves locking the receptors in an inactive conformation, thereby preventing downstream signaling that leads to cell migration. pnas.org In vitro studies have shown that Repertaxin effectively inhibits the migration of neutrophils in response to CXCL8 with a high potency for CXCR1 (IC₅₀ = 1 nM). pnas.org While its inhibitory activity on CXCR2-transfected cells was also observed (IC₅₀ ≈ 100 nM), the potency can be influenced by the cellular context. pnas.org
Another CXCR2 antagonist, SB225002, has also been shown to potently inhibit human and rabbit neutrophil chemotaxis induced by both IL-8 and GROα. nih.govresearchgate.net Similarly, the antagonist SCH-N demonstrated a potent inhibition of mouse neutrophil chemotaxis in vitro with an IC₅₀ of 3 nM. physiology.org The antagonist RIST4721 also effectively inhibits KC-stimulated chemotaxis of neutrophils derived from ex vivo-cultured mouse bone marrow in a dose-dependent manner, with an estimated IC₅₀ near 20 nM. mdpi.com
| Antagonist | Target | Effect | IC₅₀ |
| This compound (Repertaxin) | CXCR1/CXCR2 | Inhibition of neutrophil chemotaxis | 1 nM (CXCR1), ~100 nM (CXCR2) pnas.org |
| SB225002 | CXCR2 | Inhibition of neutrophil chemotaxis | 785.6 nM (LL2 cells), 1263 nM (H460 cells) nih.gov |
| SCH-N | CXCR2 | Inhibition of mouse neutrophil chemotaxis | 3 nM physiology.org |
| RIST4721 | CXCR2 | Inhibition of KC-stimulated neutrophil chemotaxis | ~20 nM mdpi.com |
Modulation of Pro-inflammatory Mediator Production
CXCR2 antagonists play a crucial role in mitigating inflammation by reducing the production of pro-inflammatory mediators. patsnap.com By blocking CXCR2-mediated signaling, these antagonists can attenuate the recruitment of immune cells and limit the production of inflammatory molecules. patsnap.com
In vitro studies on primary glial cell cultures have shown that the CXCR2 antagonist NVP CXCR2 20 can directly affect the release of pro-inflammatory chemokines, primarily in microglia. mdpi.com Specifically, this antagonist has been shown to reduce the levels of CCL2, CCL6, CCL7, and CXCL4. mdpi.com Furthermore, in lipopolysaccharide-stimulated microglial cells, both NVP CXCR2 20 and another antagonist, (±)-NBI 74330, demonstrated direct effects in reducing IL-18 mRNA and protein levels. mdpi.com However, the reduction in IL-1β expression by NVP CXCR2 20 appears to be related to the modulation of neutrophils rather than direct microglial regulation. mdpi.com
The CXCLs/CXCR2 axis is involved in creating an immunosuppressive tumor microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). patsnap.com Blocking this axis can reduce the production of inflammatory mediators and limit angiogenic processes. patsnap.com For instance, in a preclinical model of chorioamnionitis, the CXCR2 antagonist SB225002 reduced cerebral myeloperoxidase (MPO) protein expression, a marker of neutrophil activation, and mitigated neuroinflammation. nih.gov
Effects on Cancer Cell Proliferation, Migration, and Invasion
The CXCR2 signaling pathway is implicated in the progression of various cancers by promoting tumor cell growth, proliferation, migration, and invasion. oncotarget.complos.org
In lung adenocarcinoma, CXCR2 expression in tumor cells is associated with a poor prognosis. aacrjournals.org In vitro studies using the CXCR2 small-molecule antagonist SB225002 demonstrated a decrease in the invasion of lung cancer cells. aacrjournals.org This antagonist was also found to inhibit the proliferation of lung cancer cells in a time- and dose-dependent manner and to significantly inhibit the migration of these cells. nih.gov
In ovarian cancer, silencing CXCR2 expression has been shown to reduce tumorigenesis. nih.gov CXCR2 promotes cell cycle progression and enhances migration and invasion. plos.orgnih.gov The inhibition of CXCR2 has been shown to decrease cell proliferation and viability in cisplatin-resistant ovarian cancer cells. aging-us.com
For triple-negative breast cancer (TNBC), the IL-8/CXCR2 signaling axis is considered a viable therapeutic target. karger.com The selective CXCR2 inhibitor SB225002 has shown pronounced effectiveness in inhibiting the proliferation of TNBC cells. karger.com Similarly, in colon cancer, the CXCL2-CXCR2 axis mediates cancer cell proliferation and migration. researchgate.net
Studies on pancreatic cancer have shown that CXCR2 antagonists can suppress anchorage-independent growth and inhibit in vitro cell migration. oncotarget.com In melanoma, the overexpression of CXCR1 and CXCR2 is linked to enhanced proliferation and migration, and the use of antagonists can inhibit these processes. nih.gov
| Cancer Type | Antagonist | Effect |
| Lung Adenocarcinoma | SB225002 | Decreased invasion and proliferation, inhibited migration. nih.govaacrjournals.org |
| Ovarian Cancer | CXCR2 shRNA, SB225002 | Reduced tumorigenesis, decreased proliferation and viability. nih.govaging-us.com |
| Triple-Negative Breast Cancer | SB225002 | Inhibited cell proliferation. karger.com |
| Colon Cancer | SB225002 | Diminished proliferation and migration. researchgate.net |
| Pancreatic Cancer | SCH-527123, SCH-479833 | Suppressed anchorage-independent growth, inhibited migration. oncotarget.com |
| Melanoma | SCH-479833, SCH-527123 | Decreased tumor cell proliferation, survival, and invasion. nih.gov |
Induction of Apoptosis in Cancer Cell Lines
CXCR2 antagonists have been shown to induce apoptosis in various cancer cell lines, contributing to their anti-cancer activity.
In lung cancer cells, the selective CXCR2 inhibitor SB225002 was found to induce apoptosis in a dose-dependent manner. nih.gov This was confirmed by both flow cytometric analysis and TUNEL staining, which showed that SB225002 promoted apoptosis in these cells. nih.gov
Similarly, in triple-negative breast cancer (TNBC), SB225002 exhibited pronounced effectiveness in inducing apoptotic cell death. karger.com This suggests that the apoptotic potential of CXCR2 antagonists like SB225002 is effective in preventing tumor growth. karger.com
In the context of ovarian cancer, CXCR2 signaling has been shown to inhibit cellular apoptosis by suppressing key apoptotic proteins. nih.gov Specifically, CXCR2 activation suppresses phosphorylated p53, Puma, and Bcl-xS, while also inhibiting the cleavage of poly(ADP-ribose) polymerase (PARP) and activating anti-apoptotic proteins like Bcl-xL and Bcl-2. nih.gov Consequently, the inhibition of CXCR2 can promote apoptosis in ovarian cancer cells. nih.gov
Impact on 3D Cell Culture Models (e.g., Mammospheres, Spheroids)
Three-dimensional (3D) cell culture models, such as mammospheres and spheroids, provide a more physiologically relevant system for studying cancer biology and drug response. facellitate.comcorning.com These models can replicate the natural architecture of tumors, including metabolic gradients and cell-cell interactions. corning.comnih.gov
In the context of triple-negative breast cancer (TNBC), mammospheres have been utilized to study the effects of CXCR2 inhibition. nih.govnih.gov Research has shown that CXCR2 inhibition can abrogate doxorubicin-mediated upregulation of TGF-β in 3D in vitro TNBC co-cultures with peripheral blood mononuclear cells (PBMCs). nih.govnih.gov This suggests a crucial role for CXCR2 in regulating TGF-β signaling and chemoresistance in this cancer subtype. nih.govnih.gov
Furthermore, combining a CXCR2 antagonist with the immunotherapeutic drug atezolizumab in an in vitro TNBC co-culture model resulted in an additive cytotoxic effect. nih.govfrontiersin.org This indicates that CXCR2 inhibition can enhance the efficacy of immune checkpoint inhibitors. nih.govfrontiersin.org
Reversal of Chemoresistance Mechanisms in Tumor Cells
The CXCR2 signaling axis is increasingly recognized for its role in promoting therapy resistance in various cancers. frontiersin.org
In triple-negative breast cancer (TNBC), CXCR2 has been implicated in promoting resistance to chemotherapy. nih.govnih.gov Studies using TNBC mammospheres, which are enriched for cancer stem-like cells, have demonstrated that CXCR2 inhibition can eliminate drug resistance. nih.govnih.gov When the CXCR2 antagonist AZD5069 was combined with doxorubicin (B1662922), a standard chemotherapeutic agent, there was a significant increase in cytotoxicity in the mammospheres compared to doxorubicin alone. nih.gov This finding highlights that blocking CXCR2 can diminish chemoresistance characteristics and enhance the effects of chemotherapy. nih.gov
Similarly, in ovarian cancer, the overexpression of CXCR2 is associated with chemoresistance. aging-us.com Inhibition of CXCR2 has been shown to re-sensitize ovarian cancer cells to cisplatin (B142131) treatment. aging-us.com In cisplatin-resistant cells, CXCR2 inhibition led to decreased cell viability and reversed the overexpression of mesenchymal epithelium transition markers. aging-us.com
The mechanism behind this reversal of chemoresistance is linked to the modulation of signaling pathways that promote cell survival and the maintenance of cancer stem cells. frontiersin.org For instance, chemotherapy can upregulate CXCR2 expression, leading to increased cancer aggressiveness. frontiersin.org By blocking this upregulation, CXCR2 antagonists can help overcome acquired resistance to chemotherapeutics. frontiersin.org
Synergy with Immunotherapeutic Agents in Cellular Co-culture Models
The synergistic potential of CXCR2 antagonists with immunotherapy has been explored in various preclinical settings. In cancer research, blocking the CXCR2 pathway is investigated as a strategy to enhance the efficacy of immune checkpoint inhibitors. This is based on the rationale that CXCR2 signaling is crucial for the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which contributes to an immunosuppressive landscape.
Several preclinical studies have examined the combination of CXCR2 antagonism with immunotherapies like anti-PD-1 antibodies. For instance, in a murine oral cancer model, the combination of a CXCR1/2 antagonist and a PD-1 mAb significantly reduced tumor growth and improved survival, an effect not seen with either agent alone. mdpi.com Similarly, combining CXCR2 inhibition with immunotherapy has shown promise in models of breast cancer and melanoma by decreasing the infiltration of immunosuppressive MDSCs. mdpi.com Furthermore, research into chimeric antigen receptor T-cell (CAR-T) therapy is exploring the modification of CAR-T cells to express CXCR2, aiming to improve their infiltration into solid tumors. mdpi.com While these studies establish a strong precedent for the synergistic action of CXCR2 antagonists, specific data detailing the use of compound 3e in co-culture models with immunotherapeutic agents is not available in the reviewed literature.
In Vivo Efficacy in Animal Disease Models
Anti-inflammatory Efficacy
The chemokine receptor CXCR2 is a key regulator of neutrophil trafficking and is prominently expressed on these immune cells. nih.govtandfonline.com Under inflammatory conditions, CXCR2 facilitates the migration of neutrophils to the site of inflammation. nih.govtandfonline.com Consequently, antagonizing this receptor is a significant therapeutic strategy for a multitude of inflammatory diseases.
Reduction of Neutrophil Infiltration in Acute and Chronic Inflammation Models (e.g., Air Pouch, Peritoneal Cavity, Lungs)
The efficacy of CXCR2 antagonists in reducing neutrophil infiltration has been demonstrated across numerous preclinical models of acute and chronic inflammation.
Air Pouch Model: This model is commonly used to study leukocyte recruitment. Injection of an inflammatory stimulus into a subcutaneous air pouch in mice induces a robust influx of leukocytes, primarily neutrophils. scripps.edu Studies have shown that systemic administration of CXCR2 antagonists significantly reduces the accumulation of neutrophils in the air pouch exudate. scripps.eduaai.orgfigshare.com For example, a novel 1-cyclopentenyl-3-phenylurea CXCR2 antagonist demonstrated dose-dependent efficacy in reducing neutrophil infiltration in this model. figshare.com Similarly, other antagonists have been shown to block leukocyte recruitment induced by agents like lysophosphatidic acid (LPA) or carrageenan (CGN) in the air pouch model. scripps.eduaai.org
Peritoneal Cavity: In models of peritonitis, where an inflammatory agent is injected into the peritoneal cavity, CXCR2 antagonists have proven effective. They significantly inhibit the migration of neutrophils into the peritoneum. nih.govaai.org This has been observed in models of polymicrobial sepsis induced by cecal ligation and puncture (CLP), where blocking CXCR2 abolished the protective early recruitment of neutrophils. aai.org
Lungs: In various models of lung inflammation, including those induced by cigarette smoke, swine barn dust extract, or lipopolysaccharide (LPS), CXCR2 antagonists effectively reduce the influx of neutrophils into the airways and lung tissue. physiology.orgnih.gov This reduction in neutrophil numbers in bronchoalveolar lavage (BAL) fluid and tissue is a consistent finding. physiology.orgnih.gov
Table 1: Effect of CXCR2 Antagonism on Neutrophil Infiltration in Preclinical Inflammation Models
| Model System | Key Findings | References |
| Murine Air Pouch | Dose-dependent reduction in neutrophil infiltration following oral administration of a CXCR2 antagonist. | figshare.com |
| Blockade of LPA-induced leukocyte recruitment. | scripps.edu | |
| Compromised ability of CXCL1 to amplify inflammasome activation. | aai.org | |
| Murine Peritonitis | Impaired neutrophil recruitment in CXCR2-deficient mice. | nih.gov |
| Blockage of early neutrophil influx in a sepsis model. | aai.org | |
| Murine Lung Inflammation | ~50% reduction in neutrophils in BAL fluid and tissue in a cigarette smoke model. | physiology.org |
| Significant reduction in neutrophil accumulation in a barn dust extract-induced model. | nih.gov |
Efficacy in Models of Arthritis and Atopic Dermatitis
The role of neutrophils in the pathogenesis of autoimmune diseases like rheumatoid arthritis and atopic dermatitis makes CXCR2 a compelling target.
Arthritis: In animal models of arthritis, neutrophils are among the first cells recruited to the inflamed joints, where they release damaging enzymes and reactive oxygen species. tandfonline.com Blocking CXCR2 has been shown to be highly effective. Administration of CXCR2 antagonists in rabbit and mouse models of antigen-induced and collagen-induced arthritis resulted in a significant reduction in synovial fluid neutrophil counts, decreased inflammation, and less bone and cartilage degradation. medchemexpress.comresearchgate.netnih.gov This therapeutic blockade rapidly clears inflammation in the joints. tandfonline.com
Atopic Dermatitis (AD): AD is a chronic inflammatory skin disease where neutrophils are among the abundant immune cells that first infiltrate the skin. tandfonline.com In a mouse model of AD, treatment with a surrogate anti-mouse CXCR2 monoclonal antibody led to a rapid clearance of inflammation and reduced inflammatory cell infiltration into the skin. tandfonline.com
Table 2: Efficacy of CXCR2 Antagonism in Arthritis and Atopic Dermatitis Models
| Disease Model | Animal Model | Key Outcomes | References |
| Acute & Chronic Arthritis | Rabbit | Reduced synovial fluid leukocytes (neutrophils, monocytes, lymphocytes); Decreased PGE2, LTB4, LTC4, and IL-8 levels. | medchemexpress.com |
| Autoantibody-mediated Arthritis | Mouse | Attenuated ankle thickening and disease severity. | nih.gov |
| Collagen-induced Arthritis | Mouse | Dose-dependent decrease in clinical scores; Reduced inflammation, bone, and cartilage degradation. | researchgate.net |
| Atopic Dermatitis | Mouse | Rapid clearance of inflammation; Reduced inflammatory cell infiltration in the skin. | tandfonline.com |
Impact on Pulmonary Inflammatory Diseases (e.g., COPD, Asthma, Fibrosis Models)
CXCR2 and its ligands are implicated in the pathology of several chronic lung diseases characterized by neutrophilic inflammation.
COPD: In models of chronic obstructive pulmonary disease (COPD), often induced by cigarette smoke exposure, CXCR2 antagonists reduce neutrophilic inflammation. physiology.org In human challenge models, CXCR2 antagonists like SCH527123 have been shown to significantly lower sputum neutrophil counts after ozone exposure. nih.gov Studies using inflammation-on-a-chip models with plasma from COPD patients also show that CXCR2 antagonists can inhibit neutrophil transendothelial migration. nih.gov
Asthma: While often associated with eosinophils, severe or neutrophilic asthma involves significant neutrophil infiltration. frontiersin.org In mouse models of asthma, CXCR2 antagonists reduce both neutrophilic and eosinophilic airway inflammation, tissue remodeling, and airway hyperresponsiveness. frontiersin.orgnih.gov In an "asthma-on-chip" model mimicking viral-induced exacerbations, a CXCR2 antagonist inhibited the recruitment of neutrophils. emulatebio.com
Pulmonary Fibrosis: In the bleomycin-induced lung fibrosis model in mice, treatment with a CXCR2 antagonist resulted in decreased neutrophilic inflammation and reduced collagen deposition, indicating an anti-fibrotic effect. frontiersin.orgnih.govmdpi.com
Effects on Vascular Inflammation and Dysfunction (e.g., Hypertension)
Recent evidence points to a critical role for CXCR2 in cardiovascular diseases driven by inflammation.
Hypertension: In mouse models where hypertension is induced by angiotensin II or DOCA-salt, genetic knockout or pharmacological inhibition of CXCR2 prevents the development of high blood pressure. ahajournals.org The mechanism involves a marked reduction in the infiltration of inflammatory cells, particularly macrophages, into the vascular wall. ahajournals.org This leads to decreased vascular oxidative stress, inflammation, and fibrosis, thereby preventing vascular dysfunction. ahajournals.org Blockade of CXCR2 was also shown to reverse established hypertension in these models. ahajournals.org
Atherosclerosis: The CXCL1-CXCR2 axis is involved in the recruitment of endothelial progenitor cells (EPCs) to sites of arterial injury. oup.com Pharmacological inhibition of CXCR2 can diminish EPC-augmented resolution of atherosclerosis and impair endothelium-dependent vascular relaxation in mouse models. oup.com This suggests a complex role for CXCR2 in vascular repair and disease.
Role in Reperfusion Injury Models
The chemokine receptor CXCR2 and its ligands, such as CXCL8 (IL-8), are central to the recruitment and activation of polymorphonuclear cells (PMNs), which are heavily implicated in the tissue damage that occurs during reperfusion injury. pnas.org Antagonism of CXCR2 has been investigated as a therapeutic strategy to mitigate this inflammatory cascade.
In preclinical models of liver ischemia-reperfusion (IR) injury, treatment with a CXCR2 antagonist significantly reduced liver damage. nih.gov This was evidenced by lower levels of alanine (B10760859) aminotransferase (ALT), a marker of liver injury. nih.gov The protective effect was associated with a significant decrease in neutrophil influx into the liver tissue. nih.gov Furthermore, the antagonist suppressed the systemic inflammatory response by reducing serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the chemokine CCL3. nih.gov
| Model | Key Findings | Reference |
| Liver Ischemia-Reperfusion (Mouse) | Reduced ALT levels, decreased neutrophil influx, suppressed pro-inflammatory cytokine production (TNF-α, IL-6, CCL3). | nih.gov |
| Liver Ischemia-Reperfusion (Mouse) | Decreased neutrophil infiltration, reduced neutrophil movement and displacement, smaller neutrophil size. | nih.govnih.gov |
Anti-cancer Efficacy in Preclinical Tumor Models
The CXCLs/CXCR2 signaling axis is increasingly recognized for its significant role in cancer progression, influencing tumor growth, the formation of new blood vessels (angiogenesis), and the tumor's immune landscape. patsnap.com Consequently, antagonizing the CXCR2 receptor has emerged as a promising therapeutic strategy in oncology.
Reduction of Tumor Growth and Volume
Preclinical studies across various cancer models have demonstrated the potential of CXCR2 antagonists to impede tumor growth. patsnap.comkarger.combmj.com In models of nasopharyngeal carcinoma, the CXCR2 antagonist SB225002 was shown to inhibit tumorigenesis both in cell cultures and in animal models. frontiersin.orgnih.gov Similarly, in triple-negative breast cancer (TNBC) xenograft models, treatment with SB225002 resulted in a significant reduction in tumor volume. karger.com The mechanism behind this reduction in tumor growth is often linked to increased apoptosis (programmed cell death) within the tumor cells. karger.comfrontiersin.org
In pancreatic ductal adenocarcinoma (PDAC) models, targeting CXCR2 has also shown efficacy. Inhibition of CXCR2 led to a significant reduction in the progression of subcutaneous tumors. bmj.com Furthermore, research in lung adenocarcinoma has indicated that inhibiting CXCR2 can decrease tumor cell invasion. aacrjournals.org The therapeutic potential of CXCR2 antagonists is not limited to monotherapy; in some preclinical models, they have been shown to enhance the effectiveness of conventional chemotherapy agents, leading to a synergistic reduction in tumor growth. researchgate.net
| Cancer Model | CXCR2 Antagonist | Key Findings on Tumor Growth/Volume | Reference |
| Nasopharyngeal Carcinoma | SB225002 | Inhibition of tumorigenesis in vitro and in vivo. | frontiersin.orgnih.gov |
| Triple-Negative Breast Cancer | SB225002 | Significant reduction in tumor volume. | karger.com |
| Pancreatic Ductal Adenocarcinoma | Not specified | Significant reduction in subcutaneous tumor progression. | bmj.com |
| Lung Adenocarcinoma | SB225002 | Decreased tumor cell invasion in vitro. | aacrjournals.org |
| Non-Small Cell Lung Cancer | SB225002 | Synergistic reduction in tumor growth when combined with cisplatin. | researchgate.net |
Inhibition of Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and the CXCL8-CXCR1/2 axis plays a significant role in promoting it. mdpi.com CXCR2 expression on endothelial cells is activated by specific chemokines that are potent proangiogenic factors. aacrjournals.org
Preclinical evidence strongly supports the anti-angiogenic effects of CXCR2 antagonists. In various cancer models, including melanoma, lung, esophageal, and ovarian cancer, the inhibition or genetic knockout of CXCR2 has been shown to reduce angiogenesis. frontiersin.orgnih.gov For instance, in nasopharyngeal carcinoma models, the CXCR2 antagonist SB225002 was found to reduce microvessel density within tumors. frontiersin.orgnih.gov Similarly, in studies on human melanoma, small-molecule antagonists for CXCR2 decreased tumor growth by inhibiting angiogenesis. mdpi.com The blockade of CXCR2 signaling pathways is considered a promising anti-tumor strategy due to its ability to disrupt the formation of blood vessels that supply tumors. nih.gov In glioblastoma models, a CXCR2 antagonist led to a lower vessel density. mdpi.com
| Cancer Model | Key Findings on Angiogenesis | Reference |
| Melanoma, Lung, Esophageal, Ovarian Cancer | Reduced angiogenesis with CXCR2 inhibition/knockout. | frontiersin.orgnih.gov |
| Nasopharyngeal Carcinoma | Reduced microvessel density with SB225002 treatment. | frontiersin.orgnih.gov |
| Human Melanoma | Decreased angiogenesis with small-molecule CXCR2 antagonists. | mdpi.com |
| Glioblastoma | Lower vessel density with SB225002 treatment. | mdpi.com |
Modulation of the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cells and signaling molecules that can either suppress or promote tumor growth. The CXCR2 signaling axis is a key player in shaping an immunosuppressive TME, often by recruiting specific types of immune cells. patsnap.com
Decrease in Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells known for their potent ability to suppress T-cell-mediated anti-tumor immunity. frontiersin.org The recruitment of these cells to the TME is often mediated by CXCR2 signaling. frontiersin.org
Preclinical studies have consistently shown that blocking CXCR2 can reduce the infiltration of MDSCs into tumors. frontiersin.orgaacrjournals.org In mouse models of renal cancer, a CXCR2 antagonist was found to decrease the recruitment of polymorphonuclear MDSCs (PMN-MDSCs). mdpi.com Similarly, in models of pancreatic ductal adenocarcinoma and melanoma, CXCR2 inhibition has been associated with attenuated MDSC recruitment. frontiersin.orgaacrjournals.org Treatment with the CXCR2 antagonist SX-682 has been shown to reduce intratumoral MDSCs in tumor-bearing mice. aacrjournals.orgnih.gov This reduction in MDSCs can help to create a less immunosuppressive TME, potentially enhancing the efficacy of other cancer therapies, including immunotherapy. patsnap.commdpi.com
| Cancer Model | Key Findings on MDSCs | Reference |
| Renal Cancer | CXCR2 antagonist decreased PMN-MDSC recruitment. | mdpi.com |
| Pancreatic Ductal Adenocarcinoma | Attenuated MDSC recruitment with CXCR2 inhibition. | frontiersin.org |
| Melanoma | Reduced intratumoral MDSCs with SX-682 treatment. | aacrjournals.orgnih.gov |
Reduction in Tumor-Associated Neutrophils (TANs)
Tumor-associated neutrophils (TANs) are another component of the TME that can influence tumor progression. CXCR2 plays a pivotal role in the trafficking of neutrophils to tumor sites. nih.gov
Studies have demonstrated that CXCR2 antagonists can effectively reduce the presence of TANs within tumors. frontiersin.org In nasopharyngeal carcinoma models, the CXCR2 inhibitor SB225002 was observed to decrease the number of TANs in tumor tissue. frontiersin.orgnih.gov In a mouse model of pancreatic ductal adenocarcinoma, CXCR2 blockade prevented the accumulation of TANs in orthotopic tumors. bmj.com Similarly, treatment with the CXCR2 antagonist AZD5069 has been shown to inhibit the recruitment of TANs into the peritumoral regions in vivo. researchgate.net By blocking the recruitment of these cells, CXCR2 antagonists can alter the immune composition of the TME, which may contribute to their anti-tumor effects. nih.gov
| Cancer Model | CXCR2 Antagonist | Key Findings on TANs | Reference |
| Nasopharyngeal Carcinoma | SB225002 | Reduced TANs in tumor tissue. | frontiersin.orgnih.gov |
| Pancreatic Ductal Adenocarcinoma | Not specified | Prevented TAN accumulation in orthotopic tumors. | bmj.com |
| Not specified | AZD5069 | Inhibited recruitment of TANs into peritumoral regions. | researchgate.net |
Enhancement of CD3+ T Lymphocyte Infiltration and Activity
The tumor microenvironment (TME) is often characterized by the presence of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), which impede the function of cytotoxic T lymphocytes. The C-X-C chemokine receptor 2 (CXCR2) signaling pathway is instrumental in recruiting these MDSCs into the TME. mdpi.comresearchgate.net Consequently, antagonism of CXCR2 has emerged as a promising strategy to enhance anti-tumor immunity by modulating the cellular composition of the TME.
Preclinical studies have demonstrated that the inhibition of CXCR2 can lead to a significant increase in the infiltration and activity of CD3+ T lymphocytes within tumors. targetmol.combiorxiv.org In murine models of lung cancer, treatment with the selective CXCR2 inhibitor SB225002 resulted in enhanced anti-tumor T cell activity, specifically promoting the activation of CD8+ T cells. nih.gov This was associated with a reduction in the infiltration of tumor-associated neutrophils (TANs), which are known to have immunosuppressive functions. nih.gov
The mechanism behind this enhanced T cell response involves the disruption of the recruitment of immunosuppressive myeloid cells. By blocking CXCR2, the influx of MDSCs and TANs into the tumor is diminished, thereby creating a more favorable environment for the activation and function of cytotoxic T cells. nih.govfrontiersin.org Studies have shown that CXCR2 inhibition can reprogram the TME to be less immunosuppressive, which in turn enhances the activity of T cells. patsnap.com
| Model System | CXCR2 Antagonist/Method | Key Findings on T Lymphocytes | Reference |
|---|---|---|---|
| Pan02 Pancreatic Tumor Model | CXCR2 antagonist 3 (compound 11h) | Enhanced CD3+ T lymphocyte infiltration into tumor tissues. | targetmol.com |
| Murine Lung Cancer Model | SB225002 | Enhanced anti-tumor T cell activity via promoting CD8+ T cell activation. | nih.gov |
| Braf/Pten/Cxcr2-/- Melanoma Model | Genetic deletion of CXCR2 | Increased expression of genes for CD4+ T cell activation; increased memory CD44+CD4+ and activated CD69+CD8+ T cells. | biorxiv.org |
| LLC and 4T1 Lung Tumor Models | AZD5069, SX-682 | Significant increase in percentages of CD3+ cells in tumor-bearing lungs. | tandfonline.com |
Sensitization to Conventional Chemotherapy
The efficacy of conventional chemotherapy can be hampered by intrinsic or acquired resistance mechanisms within cancer cells. The CXCR2 signaling pathway has been implicated in promoting therapy resistance. frontiersin.orgnih.gov Preclinical evidence strongly suggests that inhibiting CXCR2 can sensitize tumor cells to the cytotoxic effects of chemotherapeutic agents.
In preclinical models of colon cancer, the CXCR2 antagonist SCH-527123 demonstrated antitumor activity and sensitized cancer cells to oxaliplatin. biorxiv.org Similarly, in triple-negative breast cancer (TNBC) models, CXCR2 inhibition was shown to combat chemoresistance. frontiersin.orgnih.gov Specifically, in doxorubicin-resistant TNBC mammospheres, CXCR2 inhibition eliminated drug resistance. frontiersin.orgnih.gov This effect is partly attributed to the abrogation of doxorubicin-mediated upregulation of TGF-β, a cytokine known to promote chemoresistance. frontiersin.orgnih.gov
Studies in prostate cancer have also highlighted the role of the CXCR2/BCL-2 axis in chemoresistance. Treatment with taxanes was found to downregulate CXCR2 and BCL-2, and targeting CXCR2 sensitized prostate cancer cells to cisplatin. biorxiv.orgub.edu The CXCR2 inhibitor SB265610 significantly sensitized docetaxel-sensitive prostate cancer cells to cisplatin. ub.edu This suggests that taxane-resistant tumors, which often have reduced CXCR2 expression, may become more vulnerable to platinum-based therapies. biorxiv.org
In lung cancer models, the blockade of CXCR2 with SB225002 was found to enhance the therapeutic effect of cisplatin. nih.gov This sensitization was linked to the regulation of neutrophil infiltration, indicating that CXCR2's influence on the tumor microenvironment plays a crucial role in chemosensitivity. nih.gov Furthermore, in ovarian cancer, inhibition of CXCR2 has been shown to play a pivotal role in re-sensitizing cancer cells to cisplatin treatment. nih.gov
| Cancer Model | CXCR2 Antagonist | Chemotherapeutic Agent | Key Findings | Reference |
|---|---|---|---|---|
| Colon Cancer | SCH-527123 | Oxaliplatin | Showed antitumor activity and sensitized cells to oxaliplatin. | biorxiv.org |
| Triple-Negative Breast Cancer (TNBC) | AZD5069 | Doxorubicin | Eliminated drug resistance in TNBC mammospheres. | frontiersin.orgnih.gov |
| Prostate Cancer | SB265610 | Cisplatin | Significantly sensitized docetaxel-sensitive cells to cisplatin. | ub.edu |
| Lung Cancer | SB225002 | Cisplatin | Enhanced therapeutic effect of cisplatin. | nih.gov |
| Ovarian Cancer | SB225002 | Cisplatin | Re-sensitized ovarian cancer cells to cisplatin. | nih.gov |
Enhancement of Immunotherapy Efficacy
The success of immune checkpoint inhibitors (ICIs) can be limited by an immunosuppressive tumor microenvironment. The CXCR2 signaling pathway plays a significant role in recruiting immunosuppressive cells like MDSCs, which can dampen the anti-tumor immune response and limit the effectiveness of immunotherapy. researchgate.netfrontiersin.org Consequently, targeting CXCR2 has emerged as a key strategy to enhance the efficacy of various immunotherapies.
Preclinical studies have consistently shown that combining CXCR2 antagonists with ICIs leads to synergistic anti-tumor effects. In models of triple-negative breast cancer, the combination of a CXCR2 antagonist with the anti-PD-L1 antibody atezolizumab resulted in an additive cytotoxic effect in vitro. frontiersin.orgnih.gov This suggests that CXCR2 inhibition can augment the effects of immune checkpoint blockade. frontiersin.org
In hepatocellular carcinoma (HCC) models resistant to ICB, the CXCR2 antagonist AZD5069 was able to overcome this resistance. nih.gov The combination of AZD5069 with an anti-PD-1 antibody suppressed tumor growth and extended survival in models of non-alcoholic steatohepatitis (NASH)-related HCC. bmj.combmj.com This was associated with a reprogramming of tumor-associated neutrophils towards an anti-tumor phenotype and an increase in their association with CD8+ T cells and conventional dendritic cells. bmj.combmj.com
Furthermore, in a murine oral cancer model, the CXCR1/2 inhibitor SX-682 inhibited the accumulation of MDSCs in the tumor and enhanced the efficacy of NK cell-based adoptive cell transfer therapy. mdpi.com The combination of CXCR1/2 blockade with TGF-β trapping and PD-L1 inhibition has also shown promise, leading to enhanced T-cell infiltration and activation in murine models of breast and lung cancer. bmj.com These findings underscore the potential of CXCR2 inhibition as a valuable component of combination immunotherapy strategies. mdpi.comresearchgate.net
| Cancer Model | CXCR2 Antagonist | Immunotherapy Agent | Key Findings | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (in vitro) | Not specified | Atezolizumab (anti-PD-L1) | Additive cytotoxic effect. | frontiersin.orgnih.gov |
| Hepatocellular Carcinoma (NASH-HCC) | AZD5069 | Anti-PD-1 | Overcame ICB resistance, suppressed tumor burden, and extended survival. | nih.govbmj.combmj.com |
| Murine Oral Cancer | SX-682 | NK cell-based adoptive cell transfer | Enhanced therapeutic efficacy. | mdpi.com |
| Breast and Lung Cancer | Not specified | TGF-β trap and anti-PD-L1 | Enhanced T-cell infiltration and activation. | bmj.com |
Impact on Vascular Mimicry in Glioblastoma Models
Vascular mimicry (VM) is a process by which aggressive tumor cells form de novo, endothelium-independent vascular channels, contributing to tumor perfusion and metastasis. This phenomenon is particularly relevant in glioblastoma (GBM) and has been associated with resistance to anti-angiogenic therapies. nih.gov The IL-8/CXCR2 signaling axis has been identified as a key driver of VM in GBM. nih.gov
Preclinical studies have demonstrated that targeting CXCR2 can effectively inhibit VM in glioblastoma models. In orthotopic mouse models of GBM, treatment with the CXCR2 antagonist SB225002 led to a significant reduction in tumor growth and the formation of CXCR2-positive VM structures. mdpi.com This was observed both as a standalone therapy and in combination with anti-angiogenic treatments. mdpi.com
The mechanism involves the trans-differentiation of glioma cells into endothelial-like cells, a process that is dependent on CXCR2 signaling. spandidos-publications.com Anti-angiogenic therapies can paradoxically induce VM, and CXCR2 inhibition has been shown to counteract this effect. mdpi.com In vitro studies using primary human brain endothelial cells have also shown that CXCR2 antagonism can reduce angiogenesis. mdpi.com
Furthermore, stable knockdown of CXCR2 in human GBM tumor cells resulted in decreased tumor growth and the formation of incomplete VM structures in animal models. nih.gov These findings highlight the crucial role of the tumor cell-autonomous IL-8-CXCR2 pathway in AAT-mediated resistance and VM formation in GBM. nih.gov Therefore, targeting CXCR2 represents a promising therapeutic strategy to overcome resistance to anti-angiogenic therapies and inhibit this alternative mechanism of tumor vascularization.
| Model System | CXCR2 Antagonist/Method | Key Findings | Reference |
|---|---|---|---|
| Orthotopic Glioblastoma Mouse Model | SB225002 | Significantly reduced tumor growth and CXCR2+ VM structures. | mdpi.com |
| Human GBM Cells (U251, U87) | Stable knockdown of CXCR2 | Decreased tumor growth and incomplete VM structures. | nih.gov |
| 3D Spheroid-based Angiogenesis Model | SB225002 | Decreased angiogenesis in vitro. | mdpi.com |
Structure Activity Relationship Sar and Rational Design of Cxcr2 Antagonist 3e and Analogs
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For CXCR2 antagonists, QSAR has been instrumental in predicting the activity of novel molecules before their synthesis. srce.hr
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been extensively applied to understand the SAR of various classes of CXCR2 antagonists. srce.hrnih.gov These methods evaluate the steric and electrostatic fields of a set of aligned molecules to generate a predictive model.
In a study involving N,N'-diarylsquaramides, N,N'-diarylureas, and diaminocyclobutenediones as CXCR2 antagonists, both CoMFA and CoMSIA models with good predictive abilities were generated. srce.hrnih.gov The CoMFA model showed a high cross-validated correlation coefficient (q²) of 0.709 and a non-cross-validated correlation coefficient (r²) of 0.951. srce.hrnih.gov The CoMSIA model also demonstrated strong predictive power with a q² of 0.592 and an r² of 0.955. srce.hrnih.gov These statistical values indicate robust and predictive models.
Similarly, 3D-QSAR studies on pyrimidine-5-carbonitrile-6-alkyl derivatives as CXCR2 antagonists yielded statistically significant CoMFA and CoMSIA models. researchgate.net The optimal CoMFA model had a q² of 0.568 and an r² of 0.975, while the best CoMSIA model, incorporating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, showed a q² of 0.582 and an r² of 0.987. researchgate.net The contour maps generated from these models provide valuable insights into the structural modifications needed to enhance antagonist potency. researchgate.net
For a series of (R)-3-aminopyrrolidine derivatives targeting the related CCR2B receptor, CoMFA and CoMSIA models also proved to be highly predictive. nih.gov The CoMFA model yielded a leave-one-out r² (q²) of 0.847 and a predictive r² of 0.673, while the CoMSIA model gave a q² of 0.719 and a predictive r² of 0.611. nih.gov
Table 1: Statistical Results of 3D-QSAR Studies on CXCR2 and Related Antagonists
| Study Subject (Antagonist Class) | 3D-QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated) | Predictive r² | Reference |
| N,N'-diarylsquaramides, N,N'-diarylureas, diaminocyclobutenediones | CoMFA | 0.709 | 0.951 | Not Reported | srce.hrnih.gov |
| N,N'-diarylsquaramides, N,N'-diarylureas, diaminocyclobutenediones | CoMSIA | 0.592 | 0.955 | Not Reported | srce.hrnih.gov |
| Pyrimidine-5-carbonitrile-6-alkyl derivatives | CoMFA | 0.568 | 0.975 | Not Reported | researchgate.net |
| Pyrimidine-5-carbonitrile-6-alkyl derivatives | CoMSIA | 0.582 | 0.987 | Not Reported | researchgate.net |
| (R)-3-aminopyrrolidine derivatives (CCR2B) | CoMFA | 0.847 | 0.977 | 0.673 | nih.gov |
| (R)-3-aminopyrrolidine derivatives (CCR2B) | CoMSIA | 0.719 | 0.964 | 0.611 | nih.gov |
The predictive power of QSAR models relies on the careful selection of molecular descriptors that encode the structural features relevant to biological activity. For CXCR2 antagonists, several types of descriptors have been identified as significant.
In the context of CoMSIA, the analysis goes beyond simple descriptors to include fields representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. researchgate.netijmrpsjournal.com The success of CoMSIA models for CXCR2 antagonists indicates that a combination of these properties governs the binding affinity. researchgate.net For instance, the contour maps from these analyses can pinpoint regions where bulky groups are favored (steric), where positive or negative charges enhance activity (electrostatic), where hydrophobic groups are beneficial, and where hydrogen bond donors or acceptors are required for optimal interaction. researchgate.net
A critical aspect of QSAR modeling is to create models that are not only descriptive of the training data but also predictive for new, untested compounds. mdpi.com The robustness and predictive performance of QSAR models for CXCR2 antagonists have been rigorously assessed using various validation techniques.
Internal validation is commonly performed using the leave-one-out (LOO) cross-validation method, which yields the q² value. A high q² (typically > 0.5) is considered indicative of good predictive ability. mdpi.com For instance, a QSAR model for 59 non-peptide CXCR2 antagonists showed a high leave-one-out cross-validated value (Rcv²) of 0.785, indicating a robust and predictive model. nih.gov
External validation, where the model's predictive power is tested on an external set of compounds not used in model generation, is a more stringent test of a model's utility. nih.gov In a study of 130 CXCR2 antagonists, the data was split into a training set and a prediction set to evaluate the external predictive performance of the developed models. nih.govmdpi.com
Furthermore, methods like Y-randomization are employed to ensure the robustness of the QSAR models and to check for chance correlations. The development of QSAR models for CXCR2 antagonists has often involved comparing different methods, such as Partial Least Squares (PLS) and Genetic Algorithm-PLS (GA-PLS), to identify the most predictive approach. nih.govmdpi.com The GA-PLS method, in particular, has been shown to improve the predictive ability of the models by selecting the most relevant descriptors. nih.govmdpi.com The results from these comprehensive validation efforts confirm that the developed QSAR models are useful for estimating the pIC50 of CXCR2 antagonists for which experimental data is not yet available. nih.govmdpi.com
Table 2: Validation Parameters for QSAR Models of CXCR2 Antagonists
| Model Type | Validation Method | Key Parameter | Value | Significance | Reference |
| 3D-QSAR (General) | Leave-One-Out Cross-Validation | q² (or Rcv²) | > 0.5 | Indicates good internal predictive ability. | nih.govmdpi.com |
| PLS, GA-PLS | External Validation | R²pred | Not specified, but models showed "perfect external predictive performance." | Confirms the model's ability to predict the activity of new compounds. | nih.govmdpi.com |
| QSAR (General) | Y-Randomization | Low randomized R² and q² | Values close to zero | Ensures the model is not due to chance correlation. | |
| CoMFA (N,N'-diarylsquaramides etc.) | Bootstrapping | r²bs | 0.978 | Demonstrates the stability and robustness of the model. | srce.hrnih.gov |
| CoMSIA (N,N'-diarylsquaramides etc.) | Bootstrapping | r²bs | 0.973 | Demonstrates the stability and robustness of the model. | srce.hrnih.gov |
Identification of Structural Descriptors (e.g., Atomic Charge, Molar Refraction, Hydrophobicity)
Design Strategies and Lead Optimization
The discovery and refinement of CXCR2 antagonists have been driven by a variety of sophisticated design strategies, including scaffold hopping, bioisosteric replacement, and in silico screening. These approaches have been instrumental in identifying novel chemotypes and optimizing lead compounds for enhanced activity and better pharmacological profiles.
Scaffold-Hopping Approaches
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical skeletons with similar biological activity to a known active compound. This approach has been successfully applied in the quest for new CXCR2 antagonists. Starting from known scaffolds like thiazolo[4,5-d]pyrimidines, researchers have systematically replaced the core structure with various other bicyclic heteroaromatic systems. nih.govresearcher.lifenih.gov
One such study explored fourteen novel bicyclic systems and identified the triazolo[4,5-d]pyrimidine, isoxazolo[5,4-d]pyrimidine, and pyrido[3,4-d]pyrimidine (B3350098) scaffolds as promising candidates with significant CXCR2 antagonistic activity. nih.gov For example, a pyrido[3,4-d]pyrimidine analogue emerged as a potent hit with an IC50 value of 0.11 µM in a calcium mobilization assay. nih.govresearcher.life These novel scaffolds provide a fresh starting point for further optimization and development of next-generation CXCR2 inhibitors. nih.govnih.gov
| Scaffold | Reported Activity (IC50) | Assay Type | Reference |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine analogue 2 | 0.11 µM | Kinetic fluorescence-based calcium mobilization | nih.govresearcher.life |
| Triazolo[4,5-d]pyrimidine | Below 1 µM | Binding and calcium mobilization assays | nih.gov |
| Isoxazolo[5,4-d]pyrimidine | Below 1 µM | Binding and calcium mobilization assays | nih.gov |
Bioisosteric Replacements for Enhanced Activity
Bioisosteric replacement is a key strategy in drug design that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. In the development of CXCR2 antagonists, this approach has been particularly fruitful.
A significant breakthrough was the identification of 2-aminopyrimidin-4(1H)-one as a novel bioisostere for the urea (B33335) functional group commonly found in a series of CXCR2 antagonists. nih.gov This bioisosteric replacement led to the discovery of the potent CXCR2 antagonist, compound 3e. nih.gov The resulting 2-aminopyrimidin-4(1H)-one derivative, 3e, not only demonstrated high potency but also exhibited a good developability profile, including reasonable solubility, high permeability, and superior chemical stability, especially in simulated gastric fluid, when compared to its urea-based predecessors. nih.gov Other bioisosteric replacements explored for the urea or related functional groups in CXCR2 antagonists include squaramides, acylsulfonamides, acylsulfamides, and sulfonylureas. researchgate.netsigmaaldrich.comacs.org Squaramides, in particular, have been recognized as effective bioisosteres for ureas and thioureas due to their similar hydrogen bonding capacity. researchgate.netacs.org
In Silico Screening for Novel Chemotypes
In silico screening, or virtual screening, has become an indispensable tool for the discovery of novel CXCR2 antagonists. srce.hrnih.govnih.govchemdiv.com This computational technique allows for the rapid screening of large compound libraries against a target receptor to identify potential hits. Both ligand-based and structure-based virtual screening approaches have been employed.
Ligand-based methods, such as the development of pharmacophore models from known active antagonists, have been used to identify new scaffolds. royalsocietypublishing.orgnih.gov One study successfully used a pharmacophore model to identify eight promising scaffolds, leading to the optimization of a substituted 1H-1,3,4-triazole derivative with good CXCR2 antagonism. royalsocietypublishing.org
Structure-based virtual screening often utilizes homology models or the crystal structure of CXCR2. acs.orgnih.gov By docking compounds from databases like ZINC15 into the allosteric binding site of a CXCR2 model, researchers have identified novel hits with predicted high binding affinities. nih.gov Subsequent molecular dynamics simulations are then used to validate the stability of the predicted ligand-receptor complexes. nih.gov While powerful, it is noted that in silico methods can have limitations, as highlighted by one study where 287 in silico hits failed to produce confirmed binders in a subsequent calcium signaling assay, underscoring the challenges in identifying new scaffolds for the intracellular binding site. portlandpress.com
Structural Features of CXCR2 Antagonist 3e and Related Diarylurea Derivatives
This compound belongs to the class of 2-aminopyrimidin-4(1H)-one derivatives, which were developed as bioisosteres of the well-established diarylurea series of CXCR2 antagonists. nih.gov The diarylurea scaffold itself is a prominent chemotype among CXCR2 inhibitors. nih.govcore.ac.uknih.gov
The general structure of these diarylurea and related antagonists typically consists of a central urea or urea-like moiety flanked by two aromatic rings. srce.hrnih.gov Structure-activity relationship studies on diarylurea derivatives have revealed the importance of specific substitutions on these aromatic rings for potent antagonistic activity. srce.hrroyalsocietypublishing.org For example, placing a sulfonamide substituent adjacent to an acidic phenol (B47542) group was found to significantly reduce clearance in pharmacokinetic studies. researchgate.net
In the case of antagonist 3e, the key structural feature is the replacement of the urea group with a 2-aminopyrimidin-4(1H)-one core. nih.gov This modification was designed to improve chemical stability while maintaining the necessary interactions within the CXCR2 binding pocket. nih.gov The successful design of 3e highlights the effectiveness of bioisosteric replacement in optimizing the diarylurea scaffold to yield potent and developable CXCR2 antagonists. nih.gov
| Compound Class | Key Structural Feature | Example Compound(s) | Reference |
|---|---|---|---|
| Diarylureas | Central urea moiety flanked by two aryl groups | SB225002, SB265610 | nih.govcore.ac.uk |
| 2-Aminopyrimidin-4(1H)-ones | Bioisosteric replacement of urea with 2-aminopyrimidin-4(1H)-one | This compound | nih.gov |
| Squaramides / Diaminocyclobutenediones | Central squaramide or diaminocyclobutenedione core | Sch527123, Navarixin (B609427) | nih.govnih.govlarvol.com |
| Thiazolo[4,5-d]pyrimidines | Fused heterocyclic thiazolo[4,5-d]pyrimidine (B1250722) core | AZD-8309 | nih.gov |
| Imidazolylpyrimidines | Imidazolylpyrimidine core | - | acs.org |
Advanced Research Methodologies and Tools Utilized in Cxcr2 Antagonist 3e Research
Development and Application of Fluorescent Ligands for Target Engagement
Fluorescently labeled ligands are indispensable tools in the study of G protein-coupled receptors (GPCRs) like CXCR2. chemrxiv.orgchemrxiv.orgresearchgate.net They facilitate a range of applications, from bioluminescence resonance energy transfer (BRET) assays to fluorescence microscopy, enabling detailed investigation of ligand-receptor interactions. chemrxiv.orgchemrxiv.orgresearchgate.net
Design and Synthesis of Fluorescent Probes (e.g., Mz438 (9a))
The development of fluorescent probes for the intracellular allosteric binding site (IABS) of CXCR2 has been a significant advancement in the field. chemrxiv.orgacs.orgnih.gov A notable example is the structure-based design of Mz438 (9a), a high-affinity fluorescent ligand. acs.orgnih.gov The design process for such probes often starts from the co-crystal structure of CXCR2 with a known intracellular antagonist. chemrxiv.orgacs.orgchemrxiv.org For instance, the antagonist 00767013 (1) served as a template for developing tetramethylrhodamine (B1193902) (TAMRA)-labeled CXCR2 ligands. chemrxiv.orgacs.orgnih.gov
The synthesis of these complex molecules involves multi-step chemical processes. The synthesis of Mz438 (9a), for example, began with the activation of a benzoic acid derivative, followed by reaction with propargylamine (B41283) to form a propargyl amide. chemrxiv.orgchemrxiv.org Subsequent reduction of a nitro group, coupling with dimethyl squarate, and reaction with a chiral amine yielded a "clickable" CXCR2 ligand. chemrxiv.orgchemrxiv.org This intermediate was then reacted with an azide-functionalized TAMRA analog via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce the final fluorescent probe. chemrxiv.orgchemrxiv.org Similarly, a library of fluorescent negative allosteric modulators (NAMs) based on navarixin (B609427) (2) was synthesized, highlighting the importance of linker composition for achieving desired activity and selectivity. acs.orgnih.gov
Molecular docking studies are often employed to guide the design of these fluorescent ligands. For Mz438 (9a), docking simulations predicted a suitable attachment point for the fluorescent dye that would not interfere with binding to the IABS. chemrxiv.orgacs.org The resulting probe, Mz438 (9a), was shown to be a high-affinity and selective tool for studying CXCR2. acs.orgnih.gov
Cell-Free and Cellular NanoBRET-Based Binding Assays
NanoBRET (Bioluminescence Resonance Energy Transfer) assays have become a cornerstone for studying CXCR2 antagonist binding. chemrxiv.orgacs.orgchemrxiv.org This technology utilizes a small, bright nanoluciferase (Nluc) enzyme fused to the target receptor, in this case, CXCR2. acs.orgnih.gov When a fluorescent ligand binds to the receptor, energy is transferred from the luciferase to the fluorophore, generating a detectable signal. researchgate.net
These assays can be performed in both cell-free (using membrane preparations) and cellular (using live cells) formats. acs.orgnih.gov In a cell-free setup, membranes from cells expressing the CXCR2-Nluc fusion protein are used. nih.govresearchgate.net This allows for direct measurement of binding affinities and kinetics in a controlled environment. For Mz438 (9a), the equilibrium dissociation constant (Kd) in a cell-free assay was determined to be 4.17 nM. chemrxiv.orgacs.orgnih.gov
Cellular NanoBRET assays provide a more physiologically relevant context by measuring ligand binding in live cells. acs.orgnih.gov This is a critical step in preclinical drug discovery, as it accounts for factors like cell permeability. acs.orgnih.gov In live HEK293T cells expressing CXCR2-Nluc, Mz438 (9a) exhibited a significantly higher affinity, with a Kd of 0.25 nM. chemrxiv.orgacs.orgnih.gov These assays have been used to determine the binding affinities of various known intracellular CXCR2 antagonists. acs.orgresearchgate.net
| Compound | Assay Type | Binding Affinity (Ki or Kd) | Reference |
|---|---|---|---|
| Mz438 (9a) | Cell-Free | 4.17 nM (Kd) | chemrxiv.orgacs.orgnih.gov |
| Mz438 (9a) | Cellular | 0.25 nM (Kd) | chemrxiv.orgacs.orgnih.gov |
| navarixin (2) | Cellular | 0.011 nM (pKi = 11.1) | acs.org |
| cmpd24 (3) | Cellular | 0.011 nM (pKi = 11.0) | acs.org |
| cmpd4 | Cellular | 2.16 nM (pKi = 8.68) | acs.org |
High-Throughput Screening (HTS) Methodologies for New Chemotypes
High-throughput screening (HTS) is a critical tool for discovering novel chemical scaffolds for CXCR2 antagonists. acs.orgnih.govdoi.org The development of robust and reliable assays is a prerequisite for successful HTS campaigns. The cell-free NanoBRET competition binding assay has proven to be an excellent platform for HTS due to its straightforward, homogeneous protocol. acs.orgchemrxiv.orgnih.gov
A key metric for evaluating the suitability of an assay for HTS is the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay. The cell-free NanoBRET assay for CXCR2 achieved a Z'-factor of 0.80, confirming its suitability for HTS. chemrxiv.orgacs.orgnih.gov The cellular version of the assay also demonstrated excellent performance with a Z'-factor of 0.5. acs.orgchemrxiv.org
Historically, HTS programs have been instrumental in identifying initial lead compounds for CXCR2 antagonists. For example, the diaryl urea (B33335) compound SKF-83589 was discovered through an HTS program and later optimized to yield more potent antagonists like SB225002. doi.org Similarly, hit-to-lead optimization programs based on HTS hits have led to the discovery of potent, orally bioavailable triazolethiol and thiazolopyrimidine CXCR2 antagonists. nih.govnih.gov
Site-Directed Mutagenesis and Receptor Engineering for Mechanistic Studies
Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within the CXCR2 receptor that are critical for antagonist binding. researchgate.netplos.orgnih.gov By systematically replacing individual amino acids and observing the effect on ligand binding, researchers can map the binding pocket.
Studies have shown that several antagonists, including SB265610, Pteridone-1, and Sch527123, bind to a common intracellular, allosteric site on the CXCR2 receptor. researchgate.netnih.gov Mutagenesis studies identified several key residues in the C-terminal domain and intracellular loops that, when mutated, significantly reduced the affinity of these antagonists. researchgate.netnih.gov Specifically, the mutations K320A, Y314A, and D84N had a significant impact on the binding of all three antagonists. nih.gov
Further research using site-directed mutagenesis identified the Iso323-Leu324 residues within a conserved LKIL motif in the C-terminal domain of CXCR2 as the binding site for the LIM and SH3 protein 1 (LASP-1). plos.orgplos.org This interaction is crucial for CXCR2-mediated cell migration. plos.orgplos.org In addition to intracellular sites, an imidazolylpyrimidine antagonist was found to bind to a pocket within the transmembrane domain of CXCR2, involving residues Phe130, Ser217, Phe220, Asn268, and Leu271. nih.gov
Receptor engineering, which can involve creating chimeric receptors or introducing specific mutations, is also employed to understand the structural basis of antagonist action. researchgate.netnih.gov These mechanistic studies provide a molecular blueprint for the rational design of new and more effective CXCR2 antagonists. iitk.ac.in
Utilization of Genetic Animal Models
Genetic animal models, particularly knockout mice, are invaluable for validating the physiological and pathological roles of CXCR2 in vivo.
CXCR2 Knockout Mice for Functional Validation
Mice with a targeted deletion of the Cxcr2 gene (CXCR2 knockout mice) have been instrumental in confirming the function of this receptor. frontiersin.orgjax.orglife-science-alliance.org These mice exhibit several abnormalities, including impaired neutrophil recruitment, which underscores the critical role of CXCR2 in the innate immune response. frontiersin.orgjax.orgnih.gov
In the context of disease models, CXCR2 knockout mice have provided crucial validation for the therapeutic potential of CXCR2 antagonists. For instance, these mice are protected from the severe inflammation and tissue damage seen in models of colitis and autoantibody-mediated arthritis. nih.govharvard.edu Studies have shown that in CXCR2 knockout mice, there is a blunted inflammatory response, reduced neutrophil infiltration, and attenuated disease severity. nih.govharvard.edu
Myeloid-Specific CXCR2 Deletion Models
To dissect the specific role of CXCR2 in myeloid cells, which are key players in inflammation, researchers utilize myeloid-specific CXCR2 deletion models. asm.orgnih.gov These genetically engineered mice, often created using the Cre-Lox system with LysM-Cre, allow for the targeted removal of the Cxcr2 gene in the myeloid lineage. nih.gov
Studies using these models have provided definitive evidence for the role of CXCR2 in myeloid cell trafficking and function. For instance, deletion of Cxcr2 in myeloid cells has been shown to suppress colonic chronic inflammation and associated tumorigenesis by inhibiting the infiltration of myeloid-derived suppressor cells (MDSCs). nih.gov In a model of autoantibody-mediated arthritis, the absence of CXCR2 was found to be critical for the development of joint inflammation, highlighting its role in neutrophil recruitment. asm.org Furthermore, myeloid-specific Cxcr2 deletion can alter the tumor immune microenvironment, leading to reduced intratumoral myeloid cells, an increase in B1b cells, and enhanced antitumor immunity. nih.gov These models are crucial for understanding how CXCR2 antagonists exert their effects by specifically targeting the myeloid cell compartment. asm.orgnih.gov
Humanized CXCR2 Knock-in Mice for Preclinical Antibody Studies
A significant challenge in preclinical drug development is the species-specific differences between human and murine proteins. To overcome this, humanized CXCR2 knock-in mice have been developed. nih.govnih.gov In these models, the mouse Cxcr2 gene is replaced with its human counterpart, allowing for the in vivo evaluation of therapeutic agents that are specific to the human receptor. nih.govnih.gov
This technology has been instrumental in the preclinical validation of human-specific anti-CXCR2 monoclonal antibodies. nih.govoup.com Studies have shown that the human CXCR2 receptor can functionally replace the mouse receptor in these knock-in mice, demonstrating intact migratory responses of neutrophils. nih.gov These models have been successfully used to demonstrate the efficacy of humanized anti-CXCR2 antibodies in rapidly clearing inflammation in models of atopic dermatitis and rheumatoid arthritis. nih.govresearchgate.net The development of humanized CXCR2 knock-in mice represents a powerful tool for assessing the translational potential of CXCR2-targeted therapies. nih.govoup.com
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding the molecular interactions between CXCR2 and its antagonists, guiding drug design and optimization.
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of CXCR2 antagonist research, MD simulations are employed to predict and analyze the stability of the ligand-receptor complex. nih.govresearchgate.net By simulating the dynamic interactions between an antagonist and the CXCR2 receptor, researchers can gain insights into the binding mode and the durability of the interaction. researchgate.netacs.org
These simulations can confirm the stability of a ligand within the binding pocket, as indicated by parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). nih.gov For example, MD simulations have been used to validate the stable binding of novel CXCR2 antagonists, revealing key interactions with active site residues. researchgate.net The calculation of binding free energies, often using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), further quantifies the affinity of the antagonist for the receptor. nih.govplos.org
| Compound | Binding Free Energy (kcal/mol) | Key Interacting Residues | Simulation Time (ns) |
|---|---|---|---|
| ZINC77105530 | -41.77 ± 6.45 | Not specified | Not specified |
| ZINC93176465 | -38.84 ± 6.16 | Not specified | Not specified |
| DB14770 | Not specified | Not specified | 50 |
| DB12121 | Not specified | Not specified | 50 |
| DB03916 | Not specified | Not specified | 50 |
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. researchgate.netnih.gov This method is particularly valuable in the early stages of drug discovery for identifying novel chemical scaffolds. researchgate.net
For CXCR2, both ligand-based and structure-based pharmacophore models have been developed. nih.govresearchgate.net Ligand-based models are created from a set of known active compounds, while structure-based models are derived from the crystal structure of the receptor with a bound ligand. nih.govresearchgate.net These models serve as 3D queries for virtual screening of large compound databases to identify new potential antagonists. nih.gov For instance, a ligand-based pharmacophore model was successfully used to identify a novel diarylurea series of CXCR2 antagonists, leading to the discovery of compound 1e with improved activity. researchgate.netnih.govfigshare.com
Artificial Intelligence and Machine Learning in Drug Discovery and Lead Optimization
Future Directions and Emerging Research Avenues for Cxcr2 Antagonist 3e
Exploration of CXCR2 Antagonist 3e in Novel Preclinical Disease Models
While the role of CXCR2 antagonists is well-documented in oncology, emerging research is exploring their therapeutic potential in a variety of other disease contexts. The blockade of the CXCR2 receptor has shown promise in numerous animal models of inflammatory diseases. tandfonline.com This therapeutic strategy is validated by genetic depletion or the use of small-molecule receptor antagonists. tandfonline.com
One significant area of investigation is cardiovascular disease. In mouse models of hypertension induced by angiotensin II or deoxycorticosterone acetate (B1210297) (DOCA) salt, both genetic knockout and pharmacological inhibition of CXCR2 were found to significantly reduce blood pressure elevation, vascular inflammation, and remodeling. ahajournals.org These findings suggest that CXCR2-positive macrophages are key mediators of hypertension and related vascular dysfunction. ahajournals.org
The utility of CXCR2 antagonists is also being tested in models of acute and chronic inflammation. In a mouse model of experimental pancreatitis, the oral administration of the CXCR2 antagonist AZD8309 reduced neutrophil migration and pancreatic protease activation. medchemexpress.com Furthermore, in a cuprizone-induced mouse model of demyelination, a central nervous system (CNS) penetrant CXCR2 antagonist, CXCR2-IN-1, demonstrated efficacy, suggesting a potential therapeutic avenue for demyelinating disorders such as multiple sclerosis. medchemexpress.com
Research in neuroinflammatory conditions has also yielded promising results. In a preclinical rat model of chorioamnionitis, postnatal administration of the CXCR2 antagonist SB225002 mitigated neural cell injury. nih.gov The treatment reduced cerebral neutrophil activation and neuroinflammation, indicating a neuroprotective effect. nih.gov The broad anti-inflammatory effects of CXCR2 antagonists suggest their potential application in conditions like rheumatoid arthritis and inflammatory bowel disease by modulating neutrophil recruitment. patsnap.com
The following table summarizes the findings in various preclinical models:
| Disease Model | CXCR2 Antagonist Used | Key Findings |
| Hypertension (Angiotensin II or DOCA-salt induced) | Generic pharmacological inhibition | Reduced blood pressure, vascular inflammation, and remodeling. ahajournals.org |
| Experimental Pancreatitis | AZD8309 | Reduced neutrophil migration and pancreatic protease activation. medchemexpress.com |
| Demyelination (Cuprizone-induced) | CXCR2-IN-1 | Showed efficacy in the demyelination model. medchemexpress.com |
| Chorioamnionitis (Neural Injury) | SB225002 | Mitigated neural cell injury and reduced neuroinflammation. nih.gov |
| Cigarette Smoke-Induced Lung Inflammation | SCH-N | Reduced neutrophil influx and tissue-damaging enzymes. physiology.org |
| Arthritis and Atopic Dermatitis | Surrogate and humanized anti-CXCR2 mAbs | Rapidly cleared inflammation and attenuated all disease parameters. tandfonline.com |
Development of Synergistic Combination Therapies in Preclinical Oncology
A significant future direction for CXCR2 antagonists lies in their use in combination with existing cancer therapies to overcome resistance and enhance efficacy. Research has shown that CXCR2 signaling can contribute to chemoresistance and an immunosuppressive tumor microenvironment. frontiersin.org
In the context of chemotherapy, studies in triple-negative breast cancer (TNBC) have shown that inhibiting CXCR2 can combat resistance to conventional drugs like doxorubicin (B1662922). frontiersin.org The combination of a CXCR2 antagonist with doxorubicin in a 3D in vitro TNBC coculture model abrogated doxorubicin-mediated upregulation of TGF-β signaling, a key pathway in drug resistance. frontiersin.org
Combination with immunotherapy is another promising avenue. In preclinical models of non-alcoholic steatohepatitis-associated hepatocellular carcinoma (NASH-HCC), which are often resistant to immune checkpoint inhibitors, combining the CXCR2 antagonist AZD5069 with an anti-PD1 antibody suppressed tumor growth and extended survival. bmj.com This combination therapy was associated with an increase in intratumoral XCR1+ dendritic cells and CD8+ T cells, which are crucial for anti-tumor immunity. bmj.com Similarly, in TNBC, combining a CXCR2 antagonist with the anti-PDL1 antibody atezolizumab showed an additive cytotoxic effect in an in vitro coculture model. frontiersin.org
Furthermore, CXCR2 antagonists are being explored in combination with radiotherapy. In PTEN-deficient prostate cancer models, which are linked to relapse after radiotherapy, combining the CXCR2 antagonist AZD5069 with ionizing radiation attenuated tumor growth more effectively than radiation alone. oup.com In models of colorectal and breast cancer, combining the CXCR2 antagonist SB225002 with partial tumor irradiation and anti-PD1 blockade improved tumor control and mouse survival by reshaping the tumor immune microenvironment. researchgate.net
The table below details synergistic effects in preclinical oncology:
| Cancer Model | Combination Therapy | Observed Synergistic Effect |
| Triple-Negative Breast Cancer (TNBC) | CXCR2 antagonist + Doxorubicin | Eliminated drug resistance in TNBC mammospheres. frontiersin.org |
| Triple-Negative Breast Cancer (TNBC) | CXCR2 antagonist + Atezolizumab (anti-PDL1) | Additive effect in cytotoxicity in vitro. frontiersin.org |
| NASH-Hepatocellular Carcinoma (HCC) | AZD5069 + anti-PD1 | Suppressed tumor burden and extended survival. bmj.com |
| PTEN-deficient Prostate Cancer | AZD5069 + Ionizing Radiation | Attenuated tumor growth and progression. oup.com |
| Colorectal and Breast Cancer | SB225002 + Partial Irradiation + anti-PD1 | Improved tumor control and mouse survival. researchgate.net |
| KRAS/p53-mutant Lung Adenocarcinoma | SB225002 | Decreased invasion in vitro. aacrjournals.org |
Advanced Structural Biology Approaches for Receptor-Antagonist Complexes
A deeper understanding of the molecular interactions between CXCR2 antagonists and the receptor is crucial for designing more potent and selective inhibitors. Currently, the crystal structure of CXCR2 has not been fully elucidated. nih.gov This lack of a high-resolution structure presents a significant challenge for structure-based drug design.
To overcome this, researchers have utilized ligand-based pharmacophore models. nih.gov These models are built using the known structure-activity relationships of existing CXCR2 antagonists to identify novel chemical scaffolds. nih.gov While useful, this approach is indirect and relies on the chemical features of known ligands rather than the actual three-dimensional structure of the receptor's binding pocket.
Future research will need to employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to solve the high-resolution structure of the CXCR2 receptor, both in its apo form and in complex with various antagonists like 3e. Obtaining these structures would provide invaluable insights into the precise binding modes of antagonists, revealing key amino acid residues and molecular interactions that govern ligand recognition and receptor inactivation. This structural information would facilitate the rational design of next-generation antagonists with optimized affinity, selectivity, and pharmacokinetic properties.
Addressing Species Differences in CXCR2 Antagonist Activity for Translational Research
A significant hurdle in the clinical translation of CXCR2 antagonists is the potential for species-specific differences in receptor pharmacology. The binding affinities and functional activities of an antagonist can vary between human CXCR2 and its orthologs in preclinical animal models, such as mice and rats. This can lead to a disconnect between promising preclinical results and clinical outcomes.
To address this challenge, researchers are developing innovative strategies. One approach is the creation of humanized animal models. For instance, a human CXCR2 knock-in mouse has been generated using CRISPR/Cas9 technology. tandfonline.com This model allows for the in vivo testing of therapeutic antibodies and small molecules that are specific for the human receptor, providing a more accurate prediction of their efficacy in humans. tandfonline.com
Another strategy is the development of "surrogate" antagonists. These are molecules specifically designed to be potent and effective against the CXCR2 receptor of the preclinical species being used (e.g., a mouse-specific anti-mCXCR2 antibody). tandfonline.com While not the clinical candidate itself, the surrogate allows for the validation of the therapeutic concept in a relevant disease model, providing confidence that targeting the CXCR2 pathway is a viable strategy. By using these approaches, researchers can better bridge the translational gap and increase the likelihood of success in clinical trials.
Refinement of Preclinical Biomarkers for Efficacy Prediction
To optimize the clinical development of CXCR2 antagonists, it is essential to identify and validate preclinical biomarkers that can predict therapeutic response. Such biomarkers would help in patient selection and provide early indicators of treatment efficacy.
CXCR2 itself has emerged as a potential prognostic biomarker. In lung adenocarcinoma, high expression of CXCR2 in tumor cells is associated with a poor prognosis. aacrjournals.org Similarly, in triple-negative breast cancer, CXCR2 has been identified as a novel cancer stem-like cell marker. dovepress.com These findings suggest that the level of CXCR2 expression on tumor cells could be used to stratify patients for treatment with CXCR2 antagonists.
Beyond the receptor itself, components of the tumor microenvironment can also serve as biomarkers. The infiltration of CXCR2-expressing neutrophils is a characteristic feature of NASH-HCC and is associated with resistance to immunotherapy. bmj.com Therefore, quantifying the density of these cells in tumor biopsies could predict which patients are most likely to benefit from a combination of CXCR2 inhibition and immune checkpoint blockade. Furthermore, monitoring changes in immune cell populations, such as an increase in cytotoxic CD8+ T cells following treatment, could serve as a pharmacodynamic biomarker of therapeutic efficacy. bmj.comresearchgate.net Future research should focus on validating these and other potential biomarkers in a range of preclinical models to ensure their clinical utility.
Innovative Synthetic Strategies for Analogs with Improved Pharmacological Profiles
The continuous refinement of the chemical structures of CXCR2 antagonists is key to developing compounds with superior pharmacological properties, such as increased potency, selectivity, metabolic stability, and bioavailability. Medicinal chemistry efforts are focused on innovative synthetic strategies to generate novel analogs of lead compounds like 3e.
One approach involves the use of ligand-based pharmacophore modeling to identify new chemical scaffolds that fit the binding requirements of the CXCR2 receptor. nih.gov This has led to the discovery of novel series of antagonists, which can then be optimized through systematic structure-activity relationship (SAR) studies. For example, the exploration of a diarylurea series of CXCR2 antagonists led to the identification of compounds with improved activity. nih.gov
Another important goal is to improve the tissue penetration of these antagonists, particularly for diseases affecting the central nervous system. The discovery of CNS-penetrant CXCR2 antagonists, such as CXCR2-IN-1, demonstrates that it is possible to modify the chemical structure to enhance brain penetration while maintaining high potency. medchemexpress.com Future synthetic strategies will likely involve the use of computational chemistry and advanced synthetic methodologies to design and create analogs with tailored pharmacological profiles for specific disease applications.
Application of Omics Data Integration for Comprehensive Pathway Understanding
To fully comprehend the biological consequences of CXCR2 inhibition, it is necessary to move beyond single-pathway analyses and embrace a more holistic, systems-level approach. The integration of various "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive understanding of how CXCR2 antagonists modulate cellular and tissue environments.
In oncology, analyzing the gene expression profiles of the CXCR2 axis (the receptor and its ligands) in human lung adenocarcinomas has revealed a distinct cluster associated with smoking, poor prognosis, and activation of the RAS pathway. aacrjournals.org This type of transcriptomic analysis can help to identify the specific patient populations most likely to respond to CXCR2-targeted therapies.
Single-cell RNA sequencing is a particularly powerful tool for dissecting the complex interplay of cells within the tumor microenvironment. This technique has been used to show how partial tumor irradiation, when combined with CXCR2 and PD1 blockade, reshapes the tumor-infiltrating CD8+ T cell population into a more cytotoxic state, while also affecting pro-tumor neutrophils. researchgate.net By integrating these detailed cellular and molecular profiles, researchers can build comprehensive models of the CXCR2 signaling network, uncover novel mechanisms of action, identify new therapeutic targets, and develop more effective combination strategies.
Q & A
Q. What is the primary mechanism of action of CXCR2 antagonists like 3e, and how is their selectivity validated?
CXCR2 antagonists such as 3e competitively inhibit IL-8 binding to the CXCR2 receptor, blocking downstream G-protein signaling. Selectivity is validated through comparative binding assays (e.g., IC₅₀ = 22 nM for CXCR2 vs. >150-fold selectivity over CXCR1) and functional assays like neutrophil chemotaxis inhibition . Methodologically, radioligand displacement (¹²⁵I-IL-8) and calcium mobilization assays are used to confirm receptor specificity. Cross-reactivity with related receptors (e.g., CXCR1) is ruled out via siRNA knockdown or antagonist co-treatment in target cells .
Q. What standard in vitro assays are used to evaluate CXCR2 antagonist efficacy?
Key assays include:
- Chemotaxis Assays : Measure inhibition of IL-8/GROα-induced neutrophil migration using Boyden chambers .
- Calcium Flux Assays : Quantify intracellular Ca²⁺ mobilization via FLIPR (Fluorometric Imaging Plate Reader) .
- Receptor Binding Assays : Use radiolabeled IL-8 to determine antagonist IC₅₀ values .
- Proliferation Assays : Assess effects on cancer cell growth (e.g., WHCO1 cells treated with SB225002 showed ~40% reduced proliferation) .
Q. How do CXCR2 antagonists modulate immune cell infiltration in tumor microenvironments?
CXCR2 antagonists reduce neutrophil and myeloid-derived suppressor cell (MDSC) infiltration while enhancing CD3+ T lymphocyte recruitment. For example, CXCR2 antagonist 3 (compound 11h) reduced Pan02 tumor infiltration by neutrophils/MDSCs by 50% in murine models, quantified via flow cytometry and immunohistochemistry .
Advanced Research Questions
Q. How can CXCR2 antagonists enhance the efficacy of chemotherapeutics like 5-fluorouracil (5-FU)?
CXCR2 antagonists (e.g., AZ10397767) synergize with 5-FU by attenuating CXCL8-induced thymidylate synthase (TS) expression, a resistance mechanism. In PC3 prostate cancer cells, AZ10397767 reduced TS protein levels by 60%, increasing 5-FU potency 3.8-fold (IC₃₀: 4.2 mM → 1.1 mM). Synergy is validated via combination index (CI < 1) and ANOVA (P < 0.0001) .
Q. How can researchers resolve contradictory data on CXCR2 antagonist efficacy across studies?
Discrepancies (e.g., reparixin’s inactivity in CHO-CXCR2 assays despite prior reports) require:
Q. What in vivo models are optimal for studying CXCR2 antagonists in demyelinating diseases?
- Lysolecithin (LPC) Model : Focal demyelination in rodents; CXCR2 antagonists enhance oligodendrocyte precursor cell (OPC) differentiation (e.g., 52% MBP+ cells vs. 18% in controls) .
- Experimental Autoimmune Encephalitis (EAE) : Systemic antagonist administration (20 ng/kg) reduces demyelination and improves motor function (P < 0.01 vs. vehicle) .
- Outcome Metrics : Histopathology (myelin basic protein staining), electrophysiology (nerve conduction), and behavioral tests (hindlimb scoring) .
Q. How do CXCR2 antagonists influence cancer cell signaling pathways?
In gastric cancer, SCH527123 inhibits Akt, ERK1/2, and NF-κB phosphorylation (P < 0.01), reducing invasion and tube formation. Methodologically, Western blotting and Matrigel assays are used to map pathway inhibition .
Data Contradiction and Validation
Q. What strategies address variability in antagonist potency across cell lines?
Methodological Best Practices
- In Vivo Dosing : For neuroinflammation, 20 ng/kg CXCR2 antagonist IP daily post-symptom onset in EAE models .
- Combination Therapy : Pre-treat cells with antagonists 1 hour before chemotherapeutics to block resistance pathways .
- Data Reproducibility : Validate findings in ≥2 cell lines or animal models (e.g., PC3 and LNCaP for prostate cancer) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
